molecular formula C23H29NO4 B14996390 pentyl 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

pentyl 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B14996390
M. Wt: 383.5 g/mol
InChI Key: AIEWIVLIIINMRA-UHFFFAOYSA-N
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Description

Pentyl 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the class of esters This compound features a complex structure with an indole core, which is a significant heterocyclic system in natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentyl 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can be achieved through a multi-step process involving several key reactions:

    Alkylation: The initial step involves the alkylation of 4-ethoxyphenyl with a suitable alkylating agent to introduce the ethoxy group.

    Cyclization: The next step is the cyclization of the intermediate product to form the indole core. This can be achieved using a cyclization reagent under acidic or basic conditions.

    Esterification: The final step involves the esterification of the indole derivative with pentanol in the presence of an acid catalyst to form the desired ester compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Pentyl 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted indoles.

Scientific Research Applications

Pentyl 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of pentyl 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to various receptors and enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
  • Methyl 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Uniqueness

Pentyl 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is unique due to the presence of the pentyl group, which can influence its lipophilicity, bioavailability, and overall biological activity compared to its ethyl and methyl analogs.

Properties

Molecular Formula

C23H29NO4

Molecular Weight

383.5 g/mol

IUPAC Name

pentyl 6-(4-ethoxyphenyl)-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate

InChI

InChI=1S/C23H29NO4/c1-4-6-7-12-28-23(26)22-15(3)21-19(24-22)13-17(14-20(21)25)16-8-10-18(11-9-16)27-5-2/h8-11,17,24H,4-7,12-14H2,1-3H3

InChI Key

AIEWIVLIIINMRA-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OCC)C

Origin of Product

United States

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